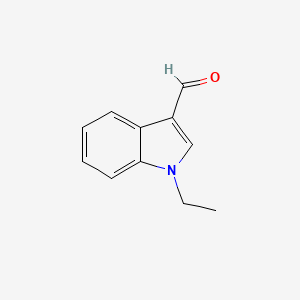

1-Ethyl-1H-indole-3-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-2-12-7-9(8-13)10-5-3-4-6-11(10)12/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUJYZLQXRALDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344738 | |

| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58494-59-0 | |

| Record name | 1-Ethyl-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-3-carbaldehyde is a versatile heterocyclic aldehyde of significant interest in medicinal chemistry and materials science.[1][2] Its indole scaffold is a common motif in numerous natural products and pharmaceuticals, while the reactive aldehyde group at the C3 position serves as a crucial handle for a wide array of chemical transformations.[3] This compound is a key intermediate in the synthesis of various biologically active molecules, including those with potential anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Furthermore, its conjugated structure lends itself to applications in the development of fluorescent dyes and optoelectronic materials.[1][2]

This guide provides an in-depth exploration of the primary synthetic pathway for this compound, focusing on the Vilsmeier-Haack reaction. It will delve into the reaction mechanism, provide a detailed experimental protocol, and discuss alternative synthetic strategies.

Core Synthesis Pathway: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[4][5] This reaction introduces a formyl group (-CHO) onto the indole ring, typically at the C3 position, which possesses the highest electron density.[6] The reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[4][7]

Causality Behind Experimental Choices

The choice of the Vilsmeier-Haack reaction for the synthesis of this compound is underpinned by several key factors:

-

High Regioselectivity: The reaction demonstrates excellent selectivity for the C3 position of the indole nucleus, minimizing the formation of unwanted isomers.[6] This is a direct consequence of the electronic properties of the indole ring, where the C3 position is most susceptible to electrophilic attack.

-

Mild Reaction Conditions: The reaction can often be carried out under relatively mild conditions, making it compatible with a variety of functional groups.[5]

-

High Yields: The Vilsmeier-Haack formylation of indoles is known to produce high yields of the desired aldehyde product.[4][8]

-

Readily Available Reagents: The reagents required for the Vilsmeier-Haack reaction, namely DMF and POCl₃, are common, inexpensive, and readily available laboratory chemicals.

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the indole ring.[7][9]

-

Formation of the Vilsmeier Reagent (Chloroiminium Ion): N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate ion to generate the highly electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium ion.[6][7]

-

Electrophilic Attack and Formylation: The electron-rich C3 position of 1-ethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent. This disrupts the aromaticity of the indole ring and forms a cationic intermediate.[6]

-

Aromatization and Hydrolysis: Aromatization is restored through the elimination of a proton. The resulting iminium salt is then hydrolyzed during aqueous work-up to yield the final product, this compound.[7]

Visualizing the Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack Reaction Workflow.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 1-Ethyl-1H-indole | C₁₀H₁₁N | 145.20 | 10604-48-5 | Starting material |

| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Corrosive and moisture-sensitive |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous grade recommended |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous grade recommended |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | - | - | For quenching and neutralization |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | For extraction and chromatography |

| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | For chromatography |

Procedure

-

Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Formylation of 1-Ethyl-1H-indole: Dissolve 1-ethyl-1H-indole in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the mixture is alkaline.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a yellow solid.[1]

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36 – 7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H).[10] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05.[10] |

| ESI-MS | [M+H]⁺ 174.[10] |

Alternative Synthetic Approaches

While the Vilsmeier-Haack reaction is the most common method, other strategies exist for the synthesis of indole-3-carbaldehydes.

Catalytic Vilsmeier-Haack Type Reactions

Recent advancements have led to the development of catalytic versions of the Vilsmeier-Haack reaction.[11][12] These methods aim to reduce the use of stoichiometric and hazardous reagents like POCl₃. For instance, a catalytic cycle involving P(III)/P(V)=O has been reported for the formylation of indoles, offering a milder and more sustainable approach.[12]

Other Formylation Methods

Other formylation methods for indoles include the Duff reaction and the Reimer-Tiemann reaction, although these are generally less efficient and regioselective for the C3 position compared to the Vilsmeier-Haack reaction.

Conclusion

The synthesis of this compound is most effectively achieved through the Vilsmeier-Haack reaction, a robust and high-yielding method with excellent regioselectivity. Understanding the underlying mechanism and the rationale for experimental choices is crucial for successful synthesis. As the demand for novel indole-based compounds in drug discovery and materials science continues to grow, the optimization and development of efficient and sustainable synthetic routes to key intermediates like this compound will remain an area of active research.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. jk-sci.com [jk-sci.com]

- 8. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 10. rsc.org [rsc.org]

- 11. orgsyn.org [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 1-Ethyl-1H-indole-3-carbaldehyde from Indole

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for producing 1-Ethyl-1H-indole-3-carbaldehyde, a valuable heterocyclic compound, commencing from indole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide delineates a robust two-step synthetic strategy, encompassing the N-ethylation of the indole nucleus followed by a regioselective formylation at the C3 position. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and present quantitative data to ensure reproducibility and scalability. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic process.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged heterocyclic motif ubiquitously found in a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have rendered it a cornerstone in medicinal chemistry. The functionalization of the indole ring system is a pivotal step in the development of novel therapeutic agents. This compound serves as a key intermediate in the synthesis of more complex molecules, with the ethyl group at the N1 position and the formyl group at the C3 position providing handles for further chemical modifications.[1]

Synthetic Strategy: A Two-Step Approach

The most logical and widely adopted strategy for the synthesis of this compound from indole involves a two-step sequence:

-

N-Ethylation of Indole: Introduction of an ethyl group at the nitrogen atom (N1) of the indole ring.

-

Formylation of 1-Ethyl-1H-indole: Regioselective introduction of a formyl group (-CHO) at the electron-rich C3 position.

This approach allows for precise control over the substitution pattern and generally proceeds with high yields.

Figure 1: Overall synthetic workflow from Indole to this compound.

Step 1: N-Ethylation of Indole

The initial step involves the deprotonation of the indole nitrogen followed by nucleophilic attack on an ethylating agent. The acidity of the N-H proton in indole (pKa ≈ 17) necessitates the use of a sufficiently strong base to generate the indolyl anion.[2]

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. The base abstracts the acidic proton from the indole nitrogen, forming a resonance-stabilized indolyl anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethylating agent, leading to the formation of the N-ethylated product.

The choice of base and solvent is critical to ensure efficient deprotonation and minimize side reactions. Strong bases like sodium hydride (NaH) are commonly employed in anhydrous aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).[2][3] The use of anhydrous conditions is crucial to prevent the quenching of the base and the indolyl anion by water.[4]

Experimental Protocol: N-Ethylation of Indole

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| Indole | 117.15 | 10.0 g | 0.085 |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 4.1 g | 0.102 |

| Ethyl Iodide | 155.97 | 19.9 g (10.2 mL) | 0.128 |

| Anhydrous Dimethylformamide (DMF) | - | 150 mL | - |

| Diethyl Ether | - | As needed | - |

| Saturated Ammonium Chloride Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexane (3 x 20 mL) to remove the mineral oil, decanting the hexane carefully under a stream of nitrogen.

-

Add 100 mL of anhydrous DMF to the flask.

-

Dissolve indole in 50 mL of anhydrous DMF and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide dropwise via the dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

-

Transfer the mixture to a separatory funnel and add 200 mL of water and 200 mL of diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-ethyl-1H-indole as a colorless oil.

Step 2: Vilsmeier-Haack Formylation of 1-Ethyl-1H-indole

The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as indoles.[5][6] It introduces a formyl group (-CHO) regioselectively at the C3 position of the indole ring.[6]

Mechanistic Insights

The reaction involves two key stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a chloroiminium ion, known as the Vilsmeier reagent.[7][8][9] This electrophilic species is the active formylating agent.

-

Electrophilic Aromatic Substitution: The electron-rich C3 position of the 1-ethyl-1H-indole attacks the electrophilic carbon of the Vilsmeier reagent.[10] This leads to the formation of an iminium intermediate, which is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.[7][8]

Figure 2: Simplified mechanism of the Vilsmeier-Haack reaction on 1-Ethyl-1H-indole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Ethyl-1H-indole | 145.21 | 10.0 g | 0.069 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 12.6 g (7.6 mL) | 0.082 |

| Anhydrous Dimethylformamide (DMF) | 73.09 | 50 mL | - |

| Sodium Acetate | 82.03 | As needed | - |

| Water | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF.

-

Cool the DMF to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent may result in a color change and the formation of a solid.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1-ethyl-1H-indole in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 35-40 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

A precipitate of the product should form. Stir the mixture for an additional 30 minutes.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data Summary

| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Indole | Indole-3-carbaldehyde | POCl₃, DMF | 0 to 85 | 6 | 96 | [6] |

| 4-Methylindole | 4-Methylindole-3-carbaldehyde | POCl₃, DMF | 0 to 85 | 8 | 90 | [6] |

| 5-Methylindole | 5-Methylindole-3-carbaldehyde | POCl₃, DMF | 0 to 85 | - | - | [6] |

Note: The yields presented are for the formylation of indole and substituted indoles, which are expected to be comparable for 1-ethyl-1H-indole under optimized conditions.

Conclusion

The synthesis of this compound from indole is a well-established and efficient process that relies on two fundamental organic transformations: N-alkylation and Vilsmeier-Haack formylation. By carefully controlling the reaction conditions and understanding the underlying mechanisms, high yields of the desired product can be achieved. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Vilsmeier haack rxn | PPTX [slideshare.net]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 10. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-indole-3-carbaldehyde, with the CAS number 58494-59-0, is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of a wide array of complex organic molecules.[1] Its indole core, functionalized with an ethyl group at the nitrogen atom and a formyl group at the 3-position, imparts a unique combination of reactivity and biological relevance. This guide provides a comprehensive overview of its synthesis, spectral characterization, reactivity, and applications, with a focus on practical insights for laboratory and developmental use.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The introduction of an ethyl group at the N-1 position and a carbaldehyde at the C-3 position makes this compound a valuable intermediate for creating derivatives with diverse biological activities, including potential anti-cancer and anti-inflammatory properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 58494-59-0[1] |

| Molecular Formula | C₁₁H₁₁NO[1] |

| Molecular Weight | 173.21 g/mol [2] |

| Appearance | Yellow solid[1] |

| Purity | ≥ 95% (NMR)[1] |

| Storage | Store at 0-8°C[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: N-ethylation of indole followed by formylation at the C-3 position, commonly via the Vilsmeier-Haack reaction.[3]

Step 1: N-Ethylation of Indole

The first step involves the alkylation of the indole nitrogen with an ethylating agent.

Reaction:

Step 2: Vilsmeier-Haack Formylation

The second step is the formylation of the electron-rich C-3 position of 1-ethyl-1H-indole using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4]

Reaction Mechanism:

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃.[5] This reagent is then attacked by the electron-rich indole at the C-3 position to form an iminium intermediate, which is subsequently hydrolyzed to yield the aldehyde.[5]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol

Step 1: Synthesis of 1-Ethyl-1H-indole

-

To a solution of indole (1 equivalent) in a suitable solvent such as DMF or acetonitrile, add a base like sodium hydride (NaH) or potassium hydroxide (KOH) (1.1 equivalents) portion-wise at 0°C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Continue stirring at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-ethyl-1H-indole.

Step 2: Synthesis of this compound

-

In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF (3 equivalents) and cool it to 0°C in an ice bath.

-

Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the DMF with constant stirring, maintaining the temperature below 10°C. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0°C.

-

Add a solution of 1-ethyl-1H-indole (1 equivalent) in anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.

-

Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-3 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic.

-

The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.

¹H NMR (400 MHz, CDCl₃): [6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.01 | s | 1H | CHO |

| 8.31 | d, J = 8.2 Hz | 1H | Ar-H |

| 7.75 | s | 1H | Ar-H |

| 7.38 | t, J = 7.5 Hz | 1H | Ar-H |

| 7.36 – 7.33 | m | 1H | Ar-H |

| 7.31 | d, J = 7.1 Hz | 1H | Ar-H |

| 4.24 | q, J = 7.3 Hz | 2H | N-CH₂ |

| 1.56 | t, J = 7.3 Hz | 3H | CH₃ |

¹³C NMR (101 MHz, CDCl₃): [6]

| Chemical Shift (δ, ppm) | Assignment |

| 184.47 | C=O |

| 137.55 | Ar-C |

| 137.02 | Ar-C |

| 125.50 | Ar-C |

| 122.89 | Ar-C |

| 122.13 | Ar-C |

| 118.14 | Ar-C |

| 109.98 | Ar-C |

| 41.89 | N-CH₂ |

| 15.05 | CH₃ |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound.

-

ESI-MS: [M+H]⁺ 174[6]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2975-2850 | Medium | C-H stretching (aliphatic) |

| ~1670-1650 | Strong | C=O stretching (aldehyde) |

| ~1600, ~1470 | Medium-Weak | C=C stretching (aromatic) |

| ~1350 | Medium | C-N stretching |

Chemical Reactivity

The chemical reactivity of this compound is dominated by the aldehyde functional group and the electron-rich indole ring.

-

Aldehyde Group Reactions: The formyl group can undergo a variety of classical aldehyde reactions, such as oxidation to the corresponding carboxylic acid, reduction to the alcohol, and condensation reactions (e.g., Wittig, Knoevenagel, Henry reactions) to form C-C bonds.[7]

-

Reactions at the Indole Ring: While the 3-position is functionalized, further electrophilic substitution on the benzene ring of the indole nucleus is possible, typically at the C-5 or C-6 positions, depending on the reaction conditions and directing effects of the existing substituents.

Applications

This compound is a valuable intermediate in several areas of chemical research and development.

-

Pharmaceutical Development: It serves as a key precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.[1] The indole nucleus is a common scaffold in drugs, and modifications at the N-1 and C-3 positions can be used to modulate pharmacological activity.

-

Organic Synthesis: As a bifunctional molecule, it is a versatile building block for the construction of more complex heterocyclic systems and natural product analogues.[1]

-

Materials Science: The compound and its derivatives have applications in the development of dyes, pigments, and fluorescent probes for biological imaging.[1]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek medical attention.[8]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][8][9][10]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. rsc.org [rsc.org]

- 7. 1H-Indole-3-carboxaldehyde, 7-methyl- [webbook.nist.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

Unraveling the Therapeutic Potential of 1-Ethyl-1H-indole-3-carbaldehyde: A Guide to its Synthetic Utility and the Mechanistic Landscape of its Derivatives

Abstract

1-Ethyl-1H-indole-3-carbaldehyde has emerged not as a direct therapeutic agent, but as a pivotal molecular scaffold in medicinal chemistry. Its true value lies in its role as a versatile synthetic intermediate for the generation of a diverse array of biologically active indole derivatives. This technical guide provides an in-depth exploration of the known biological activities of the parent indole-3-carbaldehyde structure and delineates the anticipated mechanisms of action of derivatives synthesized from this compound. We will delve into the synthetic pathways, key experimental protocols, and the mechanistic insights that empower researchers and drug development professionals to leverage this compound in the quest for novel therapeutics.

Introduction: The Strategic Importance of this compound in Drug Discovery

The indole nucleus is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs with a wide range of therapeutic applications.[1] this compound is a key building block in this domain, prized for its reactivity that allows for the facile synthesis of more complex molecules.[2] The presence of the ethyl group at the N1 position of the indole ring can enhance lipophilicity and modulate the electronic properties of the molecule, potentially influencing the pharmacokinetic and pharmacodynamic properties of its derivatives. While direct data on the mechanism of action of this compound is scarce, its significance is underscored by the potent biological activities of the compounds it helps create, including those with anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3]

The Biological Landscape of the Parent Scaffold: Indole-3-carbaldehyde

To understand the potential of this compound, it is instructive to examine the known biological activities of its parent compound, indole-3-carbaldehyde.

Aryl Hydrocarbon Receptor (AhR) Agonism

Indole-3-carbaldehyde is a naturally occurring metabolite of L-tryptophan, produced by certain species of gastrointestinal bacteria, such as Lactobacillus.[4] It functions as a receptor agonist at the aryl hydrocarbon receptor (AhR) in intestinal immune cells. This interaction stimulates the production of interleukin-22 (IL-22), a cytokine that plays a crucial role in maintaining mucosal immunity and gut homeostasis.[4]

Antifungal Activity

Recent studies have elucidated the antifungal mechanism of indole-3-carboxaldehyde against Fusarium solani, a plant pathogen responsible for root rot. The compound was found to induce the disintegration of the mitochondrial double membrane and cause cell wall separation.[5] Further investigation revealed that indole-3-carboxaldehyde decreases the mitochondrial membrane potential and inhibits the activity of mitochondrial electron transport chain complex I. This leads to the accumulation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), and a reduction in the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT), ultimately leading to fungal cell death.[5]

Anticipated Mechanisms of Action of this compound Derivatives

The true mechanistic story of this compound is told through the actions of its derivatives. The aldehyde functional group is a versatile handle for a variety of chemical transformations, leading to a wide array of compounds with diverse biological targets.

Anticancer Activity

Derivatives of indole-3-carbaldehyde have shown significant promise as anticancer agents.[1] Their mechanisms of action are often multifaceted and can include:

-

Inhibition of Tubulin Polymerization: Many indole derivatives act as microtubule-targeting agents, disrupting the dynamics of microtubule assembly and disassembly. This leads to cell cycle arrest in the G2/M phase and the induction of apoptosis.

-

Kinase Inhibition: The indole scaffold is a common feature in many kinase inhibitors. Derivatives can be designed to target specific kinases involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others.[6]

-

Induction of Apoptosis: Indole derivatives can trigger programmed cell death through various pathways, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of ROS.

-

DNA Intercalation and Topoisomerase Inhibition: Some derivatives can intercalate into DNA or inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death.

Table 1: Anticancer Activity of Selected Indole-3-carbaldehyde Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [7] |

| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [7] |

| Indole-thiosemicarbazone derivative | A549 (Lung) | 11.5 | [7] |

| Indole-thiosemicarbazone derivative | HepG-2 (Liver) | 35.3 |[7] |

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are often attributed to their ability to modulate key inflammatory pathways, such as:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Similar to non-steroidal anti-inflammatory drugs (NSAIDs), some indole derivatives can inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins.

-

Modulation of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Indole derivatives can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

-

Inhibition of Pro-inflammatory Cytokine Production: Compounds derived from this compound can suppress the production of cytokines like TNF-α, IL-6, and IL-1β.

Antimicrobial Activity

The antimicrobial activity of indole-3-carbaldehyde derivatives can be attributed to several mechanisms, including:

-

Disruption of Cell Membrane Integrity: Lipophilic indole derivatives can insert into the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

-

Inhibition of Biofilm Formation: Biofilms are a major contributor to antibiotic resistance. Some indole derivatives have been shown to inhibit biofilm formation in various pathogenic bacteria.

-

Inhibition of Essential Enzymes: These compounds can target and inhibit enzymes that are crucial for bacterial survival and replication.

Experimental Protocols

Synthesis of a Representative Derivative: (E)-1-(1-Ethyl-1H-indol-3-yl)-N-phenylmethanimine (a Schiff Base)

This protocol describes the synthesis of a Schiff base derivative from this compound and aniline.

Materials:

-

This compound

-

Aniline

-

Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Thin Layer Chromatography (TLC) plate

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Add aniline (1 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a synthesized derivative on cancer cell lines.

Materials:

-

Synthesized indole derivative

-

Cancer cell line (e.g., MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the synthesized indole derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value of the compound.

Visualizing the Pathways

Synthetic Pathway Diagram

Caption: Synthesis of a Schiff base derivative.

A Potential Signaling Pathway Targeted by Indole Derivatives

Caption: Inhibition of the VEGFR signaling pathway.

Conclusion

This compound stands as a testament to the power of synthetic intermediates in modern drug discovery. While it may not possess a direct, well-defined mechanism of action itself, its utility in generating a vast library of potent indole derivatives is undeniable. By understanding the fundamental biological activities of the indole-3-carbaldehyde core and the diverse mechanistic possibilities of its derivatives, researchers are well-equipped to design and synthesize novel therapeutic agents targeting a wide spectrum of diseases. The continued exploration of this versatile scaffold promises to yield new and effective treatments for some of the most challenging medical conditions.

References

- 1. INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW | Journal of the Chilean Chemical Society [jcchems.com]

- 2. chemimpex.com [chemimpex.com]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Introduction: The Significance of a Versatile Indole Scaffold

An In-Depth Technical Guide to 1-Ethyl-1H-indole-3-carbaldehyde: Synthesis, Reactivity, and Applications

This compound is a derivative of indole, a ubiquitous heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] The strategic placement of an aldehyde group at the electron-rich C-3 position, combined with the N-1 ethyl substitution, renders this molecule a highly versatile and valuable building block in synthetic organic chemistry.[3] The ethyl group enhances lipophilicity compared to its parent indole-3-carbaldehyde, which can be crucial in modulating the pharmacokinetic properties of downstream drug candidates.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, moving beyond simple facts to explain the causality behind its synthesis and the strategic utility of its chemical behavior. We will explore its preparation, spectral identity, key reactions, and its role as a precursor to a wide range of biologically active compounds.[2][3]

Physicochemical and Spectral Profile

A precise understanding of a compound's physical and spectral properties is the foundation of all subsequent experimental work. These identifiers are critical for reaction monitoring, quality control, and structural confirmation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-ethylindole-3-carbaldehyde | PubChem[4] |

| Molecular Formula | C₁₁H₁₁NO | PubChem[4] |

| Molecular Weight | 173.21 g/mol | PubChem[4] |

| CAS Number | 58494-59-0 | PubChem[4] |

| Appearance | Typically a solid | N/A |

| Storage | Room temperature | MySkinRecipes[5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Chemical Shifts (δ) / m/z | Source |

| ¹H NMR (400 MHz, CDCl₃) | 10.01 (s, 1H), 8.31 (d, J = 8.2 Hz, 1H), 7.75 (s, 1H), 7.38 (t, J = 7.5 Hz, 1H), 7.36–7.33 (m, 1H), 7.31 (d, J = 7.1 Hz, 1H), 4.24 (q, J = 7.3 Hz, 2H), 1.56 (t, J = 7.3 Hz, 3H) | Supporting information[6] |

| ¹³C NMR (101 MHz, CDCl₃) | 184.47, 137.55, 137.02, 125.50, 122.89, 122.13, 118.14, 109.98, 41.89, 15.05 | Supporting information[6] |

| ESI-MS | [M+H]⁺ 174 | Supporting information[6] |

The ¹H NMR spectrum is characteristic: the aldehyde proton appears as a sharp singlet downfield at ~10 ppm, while the ethyl group is clearly identified by the quartet at ~4.2 ppm and the triplet at ~1.6 ppm. These spectral fingerprints serve as a self-validating system for confirming the successful synthesis and purity of the compound.

Synthesis: Accessing the Core Scaffold

The preparation of indole-3-carbaldehydes is dominated by the Vilsmeier-Haack reaction, a robust and widely adopted method for formylating electron-rich aromatic compounds.[7][8] This reaction's reliability and high yield make it the workhorse method for accessing this class of compounds.

Method 1: The Vilsmeier-Haack Reaction (Classic Approach)

The reaction proceeds by generating a Vilsmeier reagent, an electrophilic chloroiminium ion, in situ from a formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[7][8] This reagent then attacks the electron-rich C-3 position of the indole ring. For our target molecule, the starting material is 1-ethylindole.

Experimental Protocol (Adapted from General Procedures)

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. A key consideration here is temperature control; an exothermic reaction occurs, and maintaining a low temperature (0-10°C) is crucial to prevent side reactions.[7] The mixture is typically stirred for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

-

Electrophilic Attack: Prepare a solution of 1-ethylindole in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent, again maintaining the temperature below 10°C.[7]

-

Reaction Completion: After the addition, allow the mixture to warm to room temperature and then heat to approximately 35-40°C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution typically transforms into a thick, colored paste.[7]

-

Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium carbonate until the mixture is alkaline. This hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic byproducts. The product often precipitates as a solid, which can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[9][10]

Method 2: Modern Catalytic Approaches

While the Vilsmeier-Haack reaction is effective, it uses stoichiometric amounts of hazardous reagents like POCl₃. Modern synthetic chemistry seeks milder, more atom-economical methods. One such approach involves the copper- or cobalt-catalyzed C(sp³)-H oxidation of N,N-dimethylaminoethanol, which can serve as a formylating agent for indoles. Another innovative method is a catalytic version of the Vilsmeier-Haack reaction that utilizes a P(III)/P(V)=O cycle, avoiding the stoichiometric use of POCl₃.[11] These methods, while less common in bulk production, represent the cutting edge of synthetic efficiency and are highly valuable in academic and discovery settings.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its aldehyde functional group. This group is an electrophilic handle that readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, making it a cornerstone for building molecular complexity.[12] The N-1 ethyl group is chemically robust and does not typically interfere with these transformations.

-

Schiff Base Formation: Condensation with primary amines or hydrazines is one of the most fundamental reactions of this aldehyde. This reaction forms imines (Schiff bases) or hydrazones, which are themselves important intermediates or final products, particularly as ligands or in the synthesis of heterocyclic systems.[13]

-

Knoevenagel and Aldol Condensations: Reaction with active methylene compounds (e.g., malonates, nitromethane, or ketones) under basic conditions leads to the formation of new carbon-carbon double bonds.[2][14] For example, reaction with acetophenones yields indole-based chalcones, a class of compounds with significant biological activity. The Henry reaction with nitromethane produces 3-(2-nitrovinyl)indoles, which are versatile precursors for tryptamine synthesis.[14]

-

Reduction and Oxidation: The aldehyde can be easily reduced to the corresponding alcohol (1-ethyl-1H-indol-3-yl)methanol using mild reducing agents like sodium borohydride. Conversely, it can be oxidized to 1-ethyl-1H-indole-3-carboxylic acid with stronger oxidizing agents.

This diverse reactivity profile allows chemists to use this compound as a launchpad for creating extensive libraries of more complex indole derivatives for screening in drug discovery programs.[3]

Applications in Drug Discovery and Materials Science

The indole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are no exception. They serve as key intermediates in the synthesis of compounds with a broad range of therapeutic potential.[1][3]

-

Anticancer and Anti-inflammatory Agents: Many indole derivatives exhibit potent anticancer and anti-inflammatory properties.[3][15] The aldehyde serves as a starting point for synthesizing more complex molecules, such as indole-thiosemicarbazones and sulfonohydrazides, which have been evaluated for their cytotoxic effects on various cancer cell lines.[15]

-

Antimicrobial and Antioxidant Compounds: The scaffold has been elaborated into molecules with significant antimicrobial and antioxidant activities.[9][13] For instance, Schiff bases derived from indole-3-carbaldehydes have shown promising results as antibacterial and antifungal agents.[1]

-

Fluorescent Probes and Dyes: The conjugated π-system of the indole ring makes this compound and its derivatives useful in the development of fluorescent dyes and optoelectronic materials.[3][5]

Table 3: Biological Activity of Selected Indole-3-Carbaldehyde Derivatives

| Compound Type / Derivative | Target / Cell Line | Activity Metric (IC₅₀ / MIC) | Reference |

| Sulfonohydrazide derivative | MCF-7 (Breast Cancer) | IC₅₀: 13.2 µM | BenchChem[15] |

| Sulfonohydrazide derivative | MDA-MB-468 (Breast Cancer) | IC₅₀: 8.2 µM | BenchChem[15] |

| Thiosemicarbazone derivative | A549 (Lung Cancer) | IC₅₀: 11.5 µM | BenchChem[15] |

| Thiosemicarbazone derivative | HepG-2 (Liver Cancer) | IC₅₀: 35.3 µM | BenchChem[15] |

| Various Thiosemicarbazones | ABTS Radical Scavenging | Potent Antioxidant Activity | Afyon Kocatepe Üniversitesi[13] |

Note: The derivatives in Table 3 are based on the broader indole-3-carbaldehyde scaffold and illustrate the potential of molecules derived from the 1-ethyl variant.

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry and materials science. Its straightforward synthesis via the time-tested Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, ensures its continued relevance. Future research will likely focus on developing even more efficient and sustainable catalytic methods for its synthesis and expanding the diversity of biologically active molecules derived from it. As our understanding of disease pathways grows, this adaptable scaffold will undoubtedly be at the forefront of designing next-generation therapeutics and functional materials.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. rsc.org [rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis and Application of 1-Ethyl-1H-indole-3-carbaldehyde Structural Analogs in Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of natural products, pharmaceuticals, and bioactive molecules.[1][2] Among the myriad of functionalized indoles, 1-Ethyl-1H-indole-3-carbaldehyde serves as a particularly versatile and powerful intermediate for the development of novel therapeutic agents.[3] Its structure combines the essential indole framework with an N-ethyl group that can modulate lipophilicity and a C3-carbaldehyde that acts as a reactive handle for extensive chemical elaboration.[4][5] This technical guide provides an in-depth exploration of the synthesis of this compound, strategies for the rational design and synthesis of its structural analogs, and the subsequent evaluation of their biological potential. We will delve into the causality behind synthetic choices, provide validated experimental protocols, and discuss the structure-activity relationships (SAR) that guide modern drug discovery efforts in this chemical space.

The Core Scaffold: this compound

This compound is an aromatic aldehyde featuring an indole ring system substituted with an ethyl group at the N1 position and a formyl group at the C3 position.[6][7] This specific arrangement of functional groups makes it an ideal starting point for creating diverse molecular libraries.

Physicochemical Properties

A foundational understanding of the core scaffold's properties is critical for its use in further synthesis and for predicting the characteristics of its analogs.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | [6][7] |

| Molecular Weight | 173.21 g/mol | [6][7] |

| CAS Number | 58494-59-0 | [6][7] |

| Appearance | Typically a solid | N/A |

| XLogP3 | 1.8 | [6] |

Synthesis via Vilsmeier-Haack Formylation

The most reliable and widely adopted method for introducing a formyl group at the electron-rich C3 position of an N-substituted indole is the Vilsmeier-Haack reaction.[8] This reaction is mechanistically robust, generally high-yielding, and avoids the use of harsh conditions that could compromise the indole core.

Causality of the Vilsmeier-Haack Reaction: The indole nucleus is highly nucleophilic, particularly at the C3 position, due to the electron-donating nature of the nitrogen atom. The Vilsmeier-Haack reaction begins with the formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8] This reagent is a potent, yet relatively mild, electrophile. Its electrophilicity is precisely tuned to react selectively at the C3 position of the indole, leading to an iminium intermediate. Subsequent aqueous workup hydrolyzes this intermediate to furnish the desired C3-carbaldehyde.[8][9] The N1-ethyl group remains inert throughout this process, making this a highly efficient route.

Below is a diagram illustrating the general workflow for synthesizing and diversifying the core scaffold.

Structural Analog Design and Synthesis Strategies

The true value of this compound lies in its potential for structural modification to explore chemical space and optimize biological activity. Analogs are typically designed by modifying three key positions on the molecule.

Modification at the N1-Position

-

Rationale: The N1-substituent directly influences the molecule's lipophilicity, steric profile, and potential for hydrogen bonding interactions with biological targets. Varying the ethyl group to other alkyl chains, branched alkyls, aryl groups, or functionalized chains can profoundly impact pharmacokinetic and pharmacodynamic properties.

-

Synthetic Approach: Analogs are most efficiently prepared by starting with the appropriately N-substituted indole and subjecting it to the Vilsmeier-Haack formylation.[10] The synthesis of N-substituted indoles is a well-established field, often proceeding via alkylation of the indole nitrogen.

Modification at the C3-Carbaldehyde

-

Rationale: The aldehyde group is a versatile chemical handle. It can be converted into a wide range of functional groups to probe different interactions with a target protein. For instance, conversion to a Schiff base introduces new aromatic or aliphatic groups, while condensation reactions can extend the conjugated system.[4]

-

Synthetic Approaches:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) yields C3-aminomethyl indoles.

-

Schiff Base Formation: Condensation with primary amines or hydrazines yields imines or hydrazones, respectively. These are key intermediates for creating more complex heterocyclic systems.[11]

-

Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) in the presence of a base extends the side chain, creating α,β-unsaturated systems.[12]

-

Wittig Reaction: Conversion of the aldehyde to an alkene, allowing for the introduction of various substituted vinyl groups.[13]

-

Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to an alcohol provides derivatives with different polarity and hydrogen bonding capabilities.

-

Modification of the Indole Ring

-

Rationale: Introducing substituents (e.g., halogens, methoxy, nitro groups) onto the benzene portion of the indole ring (at positions 4, 5, 6, or 7) alters the electronic properties of the entire system.[14] This can modulate the reactivity of the indole core and introduce new points of interaction with a biological target.

-

Synthetic Approach: This is typically achieved by starting with a pre-functionalized indole. For example, beginning the synthetic sequence with 5-bromoindole or 6-methoxyindole and then performing N-ethylation followed by Vilsmeier-Haack formylation will yield the corresponding ring-substituted analog.

Analytical Characterization and Purity Assessment

Ensuring the structural integrity and purity of each synthesized analog is paramount in drug development to guarantee that observed biological activity is attributable to the intended molecule.[15] A multi-technique approach is required for unambiguous characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Specific chemical shifts and coupling constants will verify the position of substituents and the integrity of the indole core.[16][17]

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which confirms the molecular formula of the newly synthesized compound.[17]

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing purity.[15] A validated method can quantify the analyte and separate it from starting materials, by-products, and other impurities. A purity level of >95% is typically required for biological screening.

-

Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the strong carbonyl (C=O) stretch of the aldehyde (around 1650-1700 cm⁻¹) or the N-H stretch (around 3200-3500 cm⁻¹) in precursor molecules.[16]

Biological Evaluation and Structure-Activity Relationships (SAR)

Indole-3-carbaldehyde derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[4][16][18][19] The goal of synthesizing structural analogs is to systematically probe the structure-activity relationship (SAR) to identify compounds with enhanced potency and selectivity.

Key Therapeutic Areas

-

Anticancer Activity: Many indole derivatives function as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis in rapidly dividing cancer cells.[18][20] The indole scaffold can mimic the binding of natural ligands to various kinases, making it a fertile ground for developing kinase inhibitors.

-

Antioxidant Activity: The indole nucleus can act as a free radical scavenger. Analogs are often evaluated for their ability to neutralize radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.[16][19]

-

Antimicrobial Activity: The planar, lipophilic nature of the indole ring allows it to intercalate with bacterial cell membranes or inhibit key enzymes, leading to antimicrobial effects.[1]

Example SAR Table

The following table presents hypothetical but representative data to illustrate how SAR is analyzed for a series of analogs targeting a cancer cell line (e.g., HeLa).

| Compound | R (at C3-position) | IC₅₀ (μM) vs. HeLa | Rationale for Change |

| Core | -CHO | >100 | Baseline activity |

| Analog 1 | -CH=N-Ph | 52.5 | Schiff base introduces new aromatic interaction |

| Analog 2 | -CH=N-(4-Cl-Ph) | 25.1 | Electron-withdrawing group enhances activity |

| Analog 3 | -CH=N-(4-OCH₃-Ph) | 48.9 | Electron-donating group slightly reduces activity |

| Analog 4 | -CH₂-NH-Ph | 85.3 | Increased flexibility of linker reduces potency |

| Analog 5 | -CH=C(CN)₂ | 15.8 | Strong electron-withdrawing/H-bond acceptor group |

This data is illustrative and serves to demonstrate the principles of SAR analysis.

Experimental Protocols

The following protocols are provided as self-validating systems, grounded in established chemical principles.

Protocol 1: Synthesis of this compound (Core Scaffold)

Objective: To synthesize the core scaffold via Vilsmeier-Haack formylation.

Materials:

-

1-Ethyl-1H-indole

-

Phosphorus oxychloride (POCl₃), distilled

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via a dropping funnel over 20 minutes. Maintain the temperature at 0 °C. A solid may form. Stir the mixture for an additional 30 minutes at 0 °C.

-

Indole Addition: Dissolve 1-Ethyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).

-

Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice.

-

Neutralization: Slowly add saturated NaHCO₃ solution to the mixture with stirring until the pH is basic (~8-9). A precipitate should form.

-

Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or by column chromatography on silica gel to yield the pure product.[14]

Protocol 2: Synthesis of a Schiff Base Analog (C3-Modification)

Objective: To synthesize an N-benzylidene derivative from the core scaffold.

Materials:

-

This compound

-

Benzylamine

-

Ethanol, absolute

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask, condenser, magnetic stirrer

Procedure:

-

Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Amine Addition: Add benzylamine (1.1 equivalents) to the solution.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation.

-

Reaction: Attach a condenser and heat the mixture to reflux for 3-5 hours. Monitor the reaction by TLC until the starting aldehyde spot has disappeared.

-

Isolation: Cool the reaction mixture to room temperature. The product will often precipitate out of solution. If not, reduce the solvent volume in vacuo.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The purity can be checked via HPLC and the structure confirmed by NMR and MS.

Protocol 3: Purity Assessment by RP-HPLC

Objective: To determine the purity of a synthesized analog.[15]

Instrumentation & Conditions:

-

HPLC System: Standard HPLC with UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the indole chromophore.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Prepare a stock solution of the analog in acetonitrile or methanol at approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

-

Blank Injection: Inject the solvent (methanol or acetonitrile) to ensure no system contamination.

-

Sample Injection: Inject the prepared sample solution.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main product by the total area of all peaks and expressing it as a percentage.

Future Perspectives

The this compound scaffold and its analogs represent a chemical space of significant therapeutic potential. Future research will likely focus on leveraging computational docking studies to guide more rational analog design, exploring novel C3-modifications to generate unique heterocyclic systems, and employing advanced biological screening methods, such as high-content imaging, to elucidate the mechanisms of action for the most promising compounds. The versatility and proven track record of the indole nucleus ensure that these derivatives will remain a focal point of medicinal chemistry research for years to come.[18][20]

References

- 1. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. This compound | C11H11NO | CID 599090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]

- 12. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]

- 13. 1H-Indole-3-carbaldehyde | CAS:487-89-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 14. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. mdpi.com [mdpi.com]

- 18. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. eurekaselect.com [eurekaselect.com]

The Aldehyde Moiety of 1-Ethyl-1H-indole-3-carbaldehyde: A Hub of Reactivity for Synthetic Innovation

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the C3-Aldehyde in the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized at the C3 position with an aldehyde group, as in 1-Ethyl-1H-indole-3-carbaldehyde, the resulting molecule becomes a versatile building block for the synthesis of complex molecular architectures.[2][3] The ethyl group at the N1 position enhances its lipophilicity and modulates its electronic properties compared to the parent indole-3-carbaldehyde. This guide provides an in-depth exploration of the reactivity of the aldehyde group in this compound, offering both mechanistic understanding and practical, field-proven protocols for its synthetic transformations.

Understanding the Reactivity: Electronic and Steric Influences

The reactivity of the aldehyde group in this compound is dictated by the electronic interplay between the indole ring and the carbonyl group. The indole nitrogen, being part of an aromatic system, is a π-electron-rich system. This electron density is delocalized throughout the bicyclic structure. The C3 position of the indole ring, where the aldehyde is attached, is inherently electron-rich, which can influence the electrophilicity of the aldehyde's carbonyl carbon.

The N1-ethyl group, being an electron-donating group, further increases the electron density on the indole ring through an inductive effect. This, in turn, can slightly reduce the electrophilicity of the C3-aldehyde carbon compared to an unsubstituted indole-3-carbaldehyde. However, the aldehyde group's strong electron-withdrawing nature through resonance and induction still renders the carbonyl carbon susceptible to nucleophilic attack. This balance of electronic effects makes this compound a reactive yet stable substrate for a variety of chemical transformations.

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality of this compound is a gateway to a multitude of chemical reactions, including carbon-carbon bond formations, reductions, oxidations, and imine formations. The following sections provide detailed protocols and mechanistic insights into these key transformations.

Carbon-Carbon Bond Forming Reactions

The Knoevenagel condensation is a cornerstone reaction for forming a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound.[4] This reaction is particularly valuable for synthesizing derivatives with extended conjugation, which often exhibit interesting photophysical or biological properties.

Causality of Experimental Choices:

-

Catalyst: A weak base like piperidine is often chosen to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[4]

-

Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the catalyst, and the product often precipitates out upon formation, driving the reaction to completion.[4]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the stirred solution.

-

Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The product may begin to precipitate from the reaction mixture.[4]

-

Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If further purification is needed, the product can be recrystallized from a suitable solvent like ethanol or purified by silica gel column chromatography.

Mechanistic Workflow:

Caption: Knoevenagel condensation workflow.

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).

Causality of Experimental Choices:

-

Ylide Generation: The phosphorus ylide is typically generated in situ by treating a phosphonium salt with a strong base. The choice of base depends on the acidity of the proton adjacent to the phosphorus atom.

-

Solvent: Anhydrous solvents like THF are crucial as the strong bases used for ylide generation are highly reactive towards water.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add n-butyllithium (1.1 equiv) dropwise. Allow the resulting orange-red solution to stir at 0 °C for 1 hour.[5]

-

Aldehyde Addition: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC for the disappearance of the aldehyde.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[5]

Mechanistic Diagram:

Caption: Wittig reaction mechanism.

Reduction of the Aldehyde Group

The reduction of the aldehyde to a primary alcohol is a fundamental transformation, yielding 1-Ethyl-1H-indole-3-methanol, another valuable synthetic intermediate.

Causality of Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for reducing aldehydes and ketones without affecting other potentially reducible functional groups that might be present in more complex substrates. It is also safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

-

Solvent: Methanol or ethanol are common solvents for NaBH₄ reductions as they are protic and can participate in the reaction mechanism, while also being good solvents for the starting material.[6]

Experimental Protocol: Reduction with Sodium Borohydride

-

Reaction Setup: Dissolve this compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be purified by silica gel column chromatography if necessary.

Reaction Workflow:

Caption: Workflow for aldehyde reduction.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group provides access to 1-Ethyl-1H-indole-3-carboxylic acid, a key precursor for the synthesis of amides, esters, and other carboxylic acid derivatives.

Causality of Experimental Choices:

-